molecular formula C6H10O B084976 2-Cyclopentenemethanol CAS No. 13668-59-2

2-Cyclopentenemethanol

Cat. No. B084976
CAS RN: 13668-59-2
M. Wt: 98.14 g/mol
InChI Key: LMYOLOWXQDLHKQ-UHFFFAOYSA-N
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Description

2-Cyclopentenemethanol is a chemical compound with the molecular formula C6H10O . It has an average mass of 98.143 Da and a monoisotopic mass of 98.073166 Da . It is also known by other names such as 2-Cyclopenten-1-ylmethanol, 2-Cyclopentene-1-methanol, and (cyclopent-2-en-1-yl)methanol .


Molecular Structure Analysis

The InChI representation of 2-Cyclopentenemethanol is InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1,3,6-7H,2,4-5H2 . The canonical SMILES representation is C1CC(C=C1)CO . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Cyclopentenemethanol has a density of 1.0±0.1 g/cm3, a boiling point of 156.4±9.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±6.0 kJ/mol and a flash point of 67.5±15.0 °C . The compound has a molar refractivity of 28.9±0.3 cm3 .

Relevant Papers One relevant paper is "Synthesis of Cyclopentene Derivatives via Electrochemically Induced Intermolecular Selective (3+2) Annulation" . This paper discusses the synthesis of cyclopentene derivatives, which could potentially be relevant to the synthesis of 2-Cyclopentenemethanol.

Scientific Research Applications

Application in Organic Synthesis

Field

This application falls under the field of Organic Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

Cyclopent-2-enyl-methanol is used in the synthesis of (S)-Cyclopent-2-enol . This compound is an important intermediate in organic synthesis, particularly in the creation of more complex organic molecules .

Methods of Application

The synthesis of (S)-Cyclopent-2-enol from Cyclopent-2-enyl-methanol is achieved through a synthetic pathway based on Noyori’s enantioselective transfer hydrogenation of the ynone .

Results or Outcomes

The synthesis process has been successfully carried out and the resulting (S)-Cyclopent-2-enol has been used in further organic synthesis processes .

Application in the Synthesis of Cyclopent-2-enol Derivatives

Field

This application is also in the field of Organic Chemistry , with a focus on the Synthesis of Derivatives .

Summary of the Application

Cyclopent-2-enyl-methanol is used in the synthesis of polysubstituted cyclopent-2-enols . These compounds have potential applications in various areas of chemistry due to their unique structural and chemical properties .

Methods of Application

Polysubstituted cyclopent-2-enols are constructed by the one-pot reaction of doubly activated cyclopropanes and α-EWG substituted acetonitriles under mild basic conditions via a domino-ring-opening-cyclization/deacylation/oxidation sequence .

Results or Outcomes

The synthetic applications of these cyclopent-2-enols have been demonstrated in the late-stage derivatization into functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones with good yields .

properties

IUPAC Name

cyclopent-2-en-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1,3,6-7H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYOLOWXQDLHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312103
Record name 2-Cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentenemethanol

CAS RN

13668-59-2
Record name 2-Cyclopentenemethanol
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Record name 2-Cyclopentene-1-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopent-2-en-1-yl)methanol
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Record name 2-Cyclopentenemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentenemethanol
Reactant of Route 2
2-Cyclopentenemethanol
Reactant of Route 3
2-Cyclopentenemethanol
Reactant of Route 4
2-Cyclopentenemethanol
Reactant of Route 5
2-Cyclopentenemethanol
Reactant of Route 6
2-Cyclopentenemethanol

Citations

For This Compound
6
Citations
NR Amarasinghe, L Jayasinghe, N Hara, Y Fujimoto - Food Chemistry, 2007 - Elsevier
… 4-Oxo-2-cyclopentenemethanol has not been encountered … contains 4-oxo-2-cyclopentenemethanol unit. Literature survey … of 4-oxo-2-cyclopentenemethanol and aleprolic acid is linked …
Number of citations: 25 www.sciencedirect.com
G Stork, R Mook Jr, SA Biller… - Journal of the American …, 1983 - ACS Publications
… We have studied the acetal cyclization in such a case, starting with the bromoacetal 12 of 2-cyclopentenemethanol (Scheme III). Reaction of 12 with tri-/i-butylstannane under typical …
Number of citations: 408 pubs.acs.org
E Fernández Álvaro - 2010 - epub.ub.uni-greifswald.de
The focus of this thesis is the engineering and analysis of the enantioselectivity of esterases using 3-phenylbutyric acid (3-PBA) as model substrate. An ultra high throughput assay for …
Number of citations: 2 epub.ub.uni-greifswald.de
RN Patel - Coordination Chemistry Reviews, 2008 - Elsevier
… One approach for the base conversion involved the hydrolytic deamination of cis-4-[2,6-diamino-9H-purin-9-yl]-2-cyclopentenemethanol dihydrochloride (−)-51 using adenosine …
Number of citations: 435 www.sciencedirect.com
EF Álvaro - 2011 - epub.ub.uni-greifswald.de
… Antiretroviral Deamination of cis-4-[2,6-diamino-9H-purin-9yl]-2-cyclopentenemethanol Mahmoudian and Dawson36 Hydroxylation of 2-cyclopentylbenzoxazole …
Number of citations: 1 epub.ub.uni-greifswald.de
NR AMARASINGHE - UNIVERSITY OF PERADENIYA
Number of citations: 0

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